![molecular formula C12H19Cl2N3O B2415628 N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride CAS No. 1417635-85-8](/img/structure/B2415628.png)
N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” is a chemical compound that has been studied for its potential anticonvulsant activity . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of “N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” and its derivatives has been described in the literature . The molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The synthesis process involves the use of different substituents at the imide nitrogen atom and at the 3-position of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of “N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” is defined by a nitrogen heterocyclic system, usually imide or lactam, and phenyl or alkyl groups attached to the heterocyclic system . The molecular formula is C12H17N3O.2HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” include a molecular weight of 292.21 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been used in the synthesis of sulfonamides and its alkylated piperazine derivatives, which have been screened for antibacterial activity . Some of these compounds showed significant antibacterial activities .
Antifungal Activity
In addition to antibacterial properties, these synthesized compounds have also been screened for antifungal activity . This suggests potential applications in the development of new antifungal agents .
Anthelmintic Activity
The compound has been used in the development of potential anthelmintic agents. Anthelmintics are drugs that expel parasitic worms (helminths) from the body, by either stunning or killing them .
Fingerprint Analysis
Interestingly, one of the synthesized compounds exhibits good stickiness and finger rhythm without dense dust, making it useful for latent fingerprint analysis . The compound can be used to detect fingerprints on all types of flat surfaces .
Anti-Tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are related to the compound , have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential applications in the development of new anti-tubercular drugs .
Anti-Cancer Activity
The compound has been used in the synthesis of phenoxy thiazoles, which have been screened for cytotoxic and anti-proliferative activity against multiple cancer cells . This suggests potential applications in the development of new anti-cancer drugs .
Zukünftige Richtungen
The future directions for the study of “N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride” could involve further exploration of its anticonvulsant activity and potential applications in the treatment of neurological disorders such as epilepsy . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Wirkmechanismus
Target of Action
It’s worth noting that piperazine, a component of the compound, is known to be a gaba receptor agonist .
Mode of Action
This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Given that piperazine is a gaba receptor agonist , it can be inferred that the compound may influence GABAergic neurotransmission.
Result of Action
Some derivatives of n-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules showed activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives .
Eigenschaften
IUPAC Name |
N-(2-piperazin-1-ylphenyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15;;/h2-5,13H,6-9H2,1H3,(H,14,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWNTICAVITBAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2415545.png)
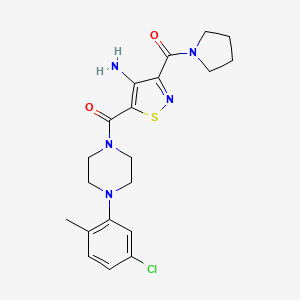
![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2415547.png)
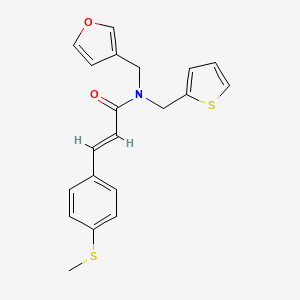
![5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2415551.png)
![N-(2,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2415555.png)

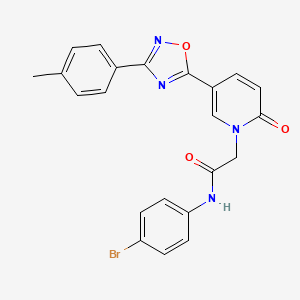
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)
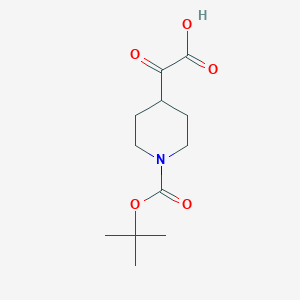
![7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
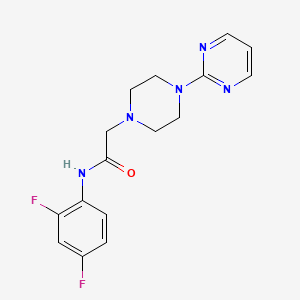
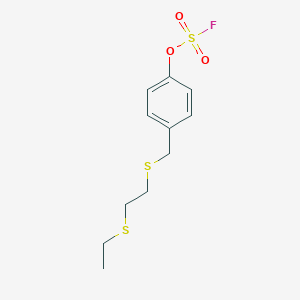
![1-[4-(benzyloxy)phenyl]-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B2415568.png)